3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
Overview
Description
3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.32. The purity is usually 95%.
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Scientific Research Applications
Metabolic Processes and Biotransformation
Biotransformation in Mammals :The metabolism and biotransformation of 3,5-di-tert-butyl-4-hydroxyanisole, a compound structurally similar to 3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, have been studied in humans, rats, and dogs. The study focused on identifying major urinary and biliary metabolites, including glucuronic-and/or sulphuric-acid conjugates of various hydroquinone and coumaran derivatives. This research provides insight into the metabolic fate of structurally related antioxidants in mammals (Daniel, Green, & Phillips, 1973).
Human Metabolism and Excretion Kinetics :The metabolism and excretion of lysmeral, chemically related to this compound, were studied in humans. The research highlighted the identification of suitable biomarkers of exposure in human urine and provided basic toxicokinetic data. The study is relevant for understanding the metabolism of structurally similar compounds and their potential human exposure (Scherer et al., 2017).
Radiotracer Development and Imaging
- Radiotracer Evaluation in Humans :A study evaluated the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) 1. The tracer was injected into healthy participants, and PET imaging was conducted. No adverse events were observed, and the liver was identified as the critical organ from dosimetry analysis. The research contributes to the understanding of radiotracer safety and dosimetry, relevant for compounds like this compound used in imaging (Brier et al., 2022).
Amino Acid Analogs for Tumor Imaging
- Evaluation of Tumor-Avid Amino Acid :Research focused on the development and evaluation of FACBC, an amino acid analog labeled with 18F for nuclear medicine imaging. The study compared the uptake of FACBC and FDG in gliosarcoma and conducted the first human PET study of FACBC on a patient with glioblastoma multiforme. The results showed promising tumor imaging potential, relevant for structurally related amino acids (Shoup et al., 1999).
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMJLZICKHWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158278 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683219-73-0 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683219-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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